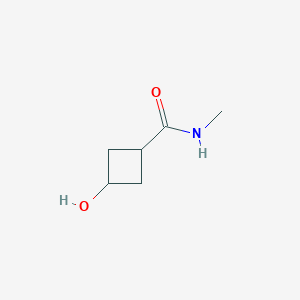
3-Hydroxy-cyclobutanecarboxylic acid methylamide
Descripción general
Descripción
3-Hydroxy-cyclobutanecarboxylic acid methylamide, also known as 3-HO-CBCM, is a cyclic amino acid derivative that has been gaining attention in recent years due to its potential applications in scientific research. This compound has been shown to have unique properties that make it a valuable tool for investigating various biochemical and physiological processes. In
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Synthesis Routes and Derivatives : Research has explored various synthesis routes for compounds related to 3-Hydroxy-cyclobutanecarboxylic acid methylamide, highlighting its versatility in chemical synthesis. For instance, studies have focused on synthesizing derivatives of 2-hydroxyimino- and 2-alkoxyimino-3-(acylhydrazono)butanoic acids, which are analogs of fungicidal antibiotics like strobilurins (Zakharychev, Golubtsova, & Kovalenko, 1999).
Photo-crosslinkable Polymers : The compound has been used in the synthesis of photo-crosslinkable poly(amic acid ester)s, showcasing its potential in advanced polymer technologies. These polymers have applications in photolithography, a key technique in microfabrication (Choi, Ahn, Kim, & Yi, 2009).
Molecular Structure and Stability : Research on cyclobutane derivatives, which include compounds structurally related to 3-Hydroxy-cyclobutanecarboxylic acid methylamide, has provided insights into their intrinsic conformational properties. These studies are crucial for understanding the stability and reactivity of these compounds in various environments (Casanovas, Zanuy, Nussinov, & Alemán, 2006).
Applications in Material Science
- Photolithography and Polyimides : The compound's derivatives have been integral in synthesizing negative-type photosensitive polyamic acids, which are used in creating high-resolution polyimide films. These materials are significant in electronics and material science, due to their thermal stability and electrical insulating properties (Choi, Kwon, & Yi, 2006).
Biomedical Research
- Anticancer Drug Development : Derivatives of 3-Hydroxy-cyclobutanecarboxylic acid methylamide have been explored for their potential in anticancer drug development. For example, research on Pt(II) complexes with substituted ligands based on this compound has shown promise in targeting specific cancer cell lines (Pavlova, Buslaev, Borisova, Temnov, Nazarov, & Podrugina, 2023).
Propiedades
IUPAC Name |
3-hydroxy-N-methylcyclobutane-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2/c1-7-6(9)4-2-5(8)3-4/h4-5,8H,2-3H2,1H3,(H,7,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUCXEXSXVHMUSJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1CC(C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Hydroxy-N-methylcyclobutanecarboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(3-Oxopiperazin-1-yl)methyl]furan-3-carboxylic acid hydrochloride](/img/structure/B1422475.png)
![[2-(methylamino)-2,3-dihydro-1H-inden-2-yl]methanol](/img/structure/B1422476.png)
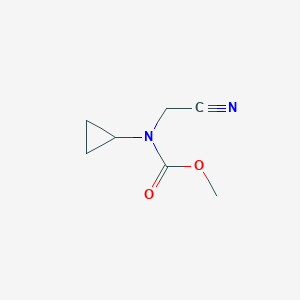
![3-[5-(Oxolan-3-yl)-1,2,4-oxadiazol-3-yl]aniline](/img/structure/B1422479.png)
![6-(Trifluoromethyl)-2-azaspiro[3.3]heptan-6-ol](/img/structure/B1422480.png)
![2-chloro-N-{[4-(phenoxymethyl)phenyl]methyl}acetamide](/img/structure/B1422484.png)
![2-chloro-N-[5-(oxolan-2-yl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B1422487.png)
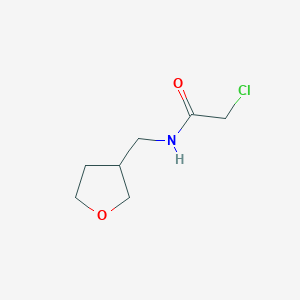
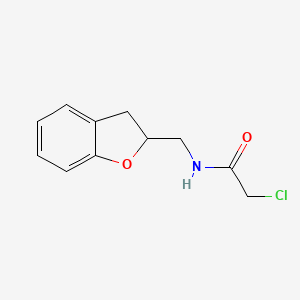
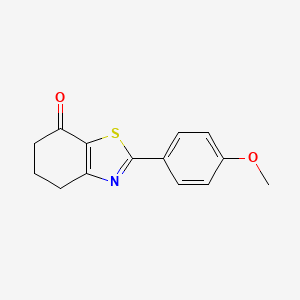
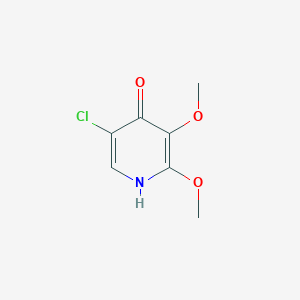
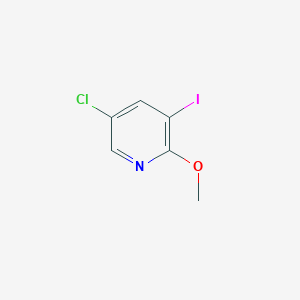
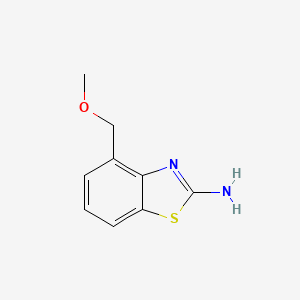
![2-chloro-N-{2-[4-(trifluoromethoxy)phenyl]ethyl}acetamide](/img/structure/B1422496.png)